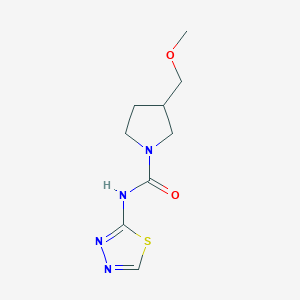
4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)phenyl 4-methyl-3-nitrobenzoate is a chemical compound that has been widely studied in the scientific community for its potential application in various fields. This compound is also known as BPNB and is a member of the benzoate ester family. The chemical structure of BPNB is composed of a benzene ring with a benzyloxy group attached to it, a methyl group attached to the benzene ring, and a nitro group attached to the benzoate ester.
Mecanismo De Acción
The mechanism of action of BPNB is based on its chemical structure and its ability to selectively bind to metal ions. BPNB contains a benzene ring with a benzyloxy group attached to it, which acts as a chromophore. The nitro group attached to the benzoate ester also contributes to the fluorescence properties of BPNB. When BPNB binds to a metal ion, the resulting complex undergoes a change in its electronic properties, resulting in a fluorescence signal that can be detected.
Biochemical and Physiological Effects:
BPNB has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic at low concentrations and has been used in various cell imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPNB is its high selectivity for certain metal ions, which makes it a useful tool for the detection of metal ions in biological samples. However, one of the limitations of BPNB is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Direcciones Futuras
There are several future directions for the study of BPNB. One potential application is its use as a fluorescent probe for the detection of metal ions in living cells. Another potential direction is the synthesis of BPNB derivatives with improved fluorescence properties or selectivity for certain metal ions. Finally, BPNB could also be studied for its potential use in other fields such as materials science and catalysis.
Métodos De Síntesis
BPNB can be synthesized through a series of chemical reactions. One of the most common methods is the esterification of 4-(benzyloxy)phenol with 4-methyl-3-nitrobenzoic acid using a catalyst such as sulfuric acid. The resulting product is then purified through various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BPNB has been studied for its potential use in various scientific fields. One of the main applications of BPNB is as a fluorescent probe for the detection of metal ions. BPNB has been found to selectively bind to certain metal ions such as copper and nickel, resulting in a fluorescence signal that can be detected using spectroscopic methods.
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15-7-8-17(13-20(15)22(24)25)21(23)27-19-11-9-18(10-12-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKGYQIFCTNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)



![methyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6044427.png)

![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6044465.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)
![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)